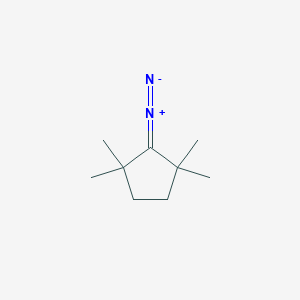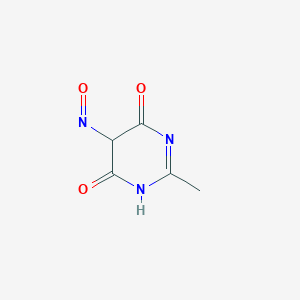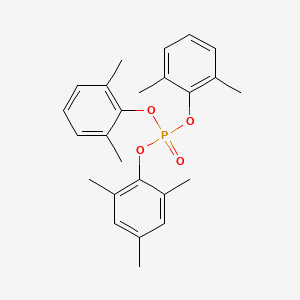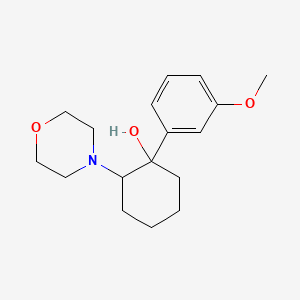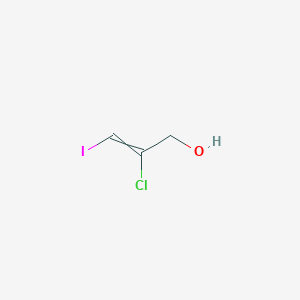![molecular formula C22H38ClNO B14459767 N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride CAS No. 70579-05-4](/img/structure/B14459767.png)
N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride is a quaternary ammonium compound with a long alkyl chain and a formyl group attached to a benzyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride typically involves the quaternization of N,N-dimethyldodecylamine with 4-(chloromethyl)benzaldehyde. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: N-[(4-Carboxyphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride.
Reduction: N-[(4-Hydroxymethylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a phase transfer catalyst in organic reactions.
Biology: Investigated for its antimicrobial properties due to its quaternary ammonium structure, which can disrupt microbial cell membranes.
Medicine: Potential use as a drug delivery agent due to its ability to interact with biological membranes.
Industry: Employed in the formulation of surfactants and detergents due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride involves its interaction with cell membranes. The long alkyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The formyl group can also participate in chemical reactions with cellular components, further enhancing its antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium bromide: A surfactant with a similar long alkyl chain and quaternary ammonium structure.
Dodecylbenzenesulfonic acid: A surfactant with a long alkyl chain and a benzene ring, but with a sulfonic acid group instead of a quaternary ammonium group.
Uniqueness
N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride is unique due to the presence of the formyl group, which allows for additional chemical modifications and potential applications. Its structure provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications.
Propriétés
Numéro CAS |
70579-05-4 |
|---|---|
Formule moléculaire |
C22H38ClNO |
Poids moléculaire |
368.0 g/mol |
Nom IUPAC |
dodecyl-[(4-formylphenyl)methyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C22H38NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-18-23(2,3)19-21-14-16-22(20-24)17-15-21;/h14-17,20H,4-13,18-19H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
GBLDMGAOFNHPTF-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)C=O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


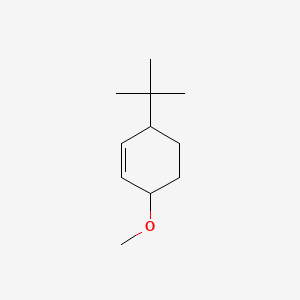
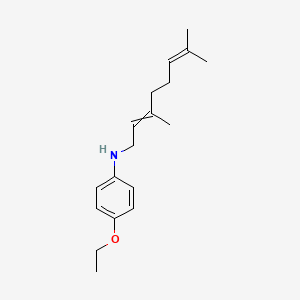

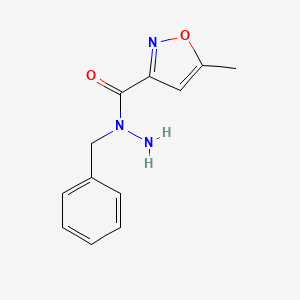

![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)


